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Pyrazolopyrimidine 4n -

Pyrazolopyrimidine 4n

Catalog Number: EVT-10930605
CAS Number:
Molecular Formula: C22H23F3N4O3
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrazolopyrimidine 4n is a member of the pyrazolopyrimidine family, which consists of heterocyclic compounds known for their diverse biological activities and medicinal applications. These compounds are characterized by a fused pyrazole and pyrimidine ring structure, which contributes to their pharmacological properties. Pyrazolopyrimidines have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, making them significant in pharmaceutical research.

Source

The synthesis and characterization of pyrazolopyrimidine derivatives have been extensively documented in the literature. Various methods have been developed to create these compounds, utilizing different reagents and conditions. Notable sources include research articles that explore synthetic pathways, biological evaluations, and structural analyses of pyrazolopyrimidine derivatives .

Classification

Pyrazolopyrimidine 4n falls under the category of heterocyclic compounds, specifically classified as a pyrazolopyrimidine. This classification is based on its structural components, which include both a pyrazole ring (a five-membered ring containing two nitrogen atoms) and a pyrimidine ring (a six-membered ring containing two nitrogen atoms). The compound can also be categorized based on its functional groups and substituents, which influence its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of pyrazolopyrimidine 4n can be achieved through various methods, including:

  • Microwave-Assisted Synthesis: This environmentally friendly approach utilizes microwave irradiation to enhance reaction rates and yields. For example, 2,4-dinitrophenylhydrazine can react with diethyl malonate under microwave conditions to yield pyrazolopyrimidine derivatives .
  • One-Pot Synthesis: A catalyst-free method that simplifies the synthesis by combining multiple reactants in a single reaction vessel, leading to high yields and reduced reaction times .
  • Reflux Methods: Traditional reflux techniques involve heating reactants in solvents such as glacial acetic acid or ethanol for extended periods to facilitate the formation of desired products .

Technical Details

The synthesis often involves the use of hydrazine derivatives and malononitrile or ethoxy(methylene)malanonitrile as key starting materials. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Pyrazolopyrimidine 4n features a fused bicyclic structure consisting of a pyrazole ring and a pyrimidine ring. The specific arrangement of atoms within these rings contributes to the compound's unique chemical properties.

Data

Spectroscopic techniques such as infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS) are employed to elucidate the molecular structure of pyrazolopyrimidine derivatives. These techniques provide insights into functional groups, connectivity, and molecular geometry .

Chemical Reactions Analysis

Reactions

Pyrazolopyrimidine 4n can undergo various chemical reactions that are essential for its functionalization:

  • Substitution Reactions: The presence of reactive functional groups allows for nucleophilic substitutions that can modify the compound's properties.
  • Isomerization Reactions: Under specific conditions, isomerization can occur, leading to more thermodynamically stable derivatives .

Technical Details

Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and purity. The final products are often purified through recrystallization from suitable solvents.

Mechanism of Action

Process

The mechanism of action for pyrazolopyrimidine 4n involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives exhibit inhibition of xanthine oxidase, an enzyme involved in purine metabolism .

Data

Studies have shown that modifications to the pyrazolopyrimidine structure can significantly enhance biological activity. For example, substituents on the rings can affect binding affinity and selectivity towards specific targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point varies depending on the specific derivative but is often reported in the range of 260–280 °C for various pyrazolopyrimidines.
  • Solubility: These compounds typically exhibit varying solubility in polar and non-polar solvents based on their substituents.

Chemical Properties

Pyrazolopyrimidines are generally stable under standard laboratory conditions but may be sensitive to strong acids or bases. Their reactivity is largely influenced by the presence of electron-withdrawing or electron-donating groups.

Applications

Scientific Uses

Pyrazolopyrimidine 4n has garnered attention for its potential applications in medicinal chemistry:

  • Antimicrobial Agents: Many derivatives demonstrate significant antibacterial and antifungal activities .
  • Anticancer Research: Certain compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms .
  • Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways .
Molecular Structure and Rational Design

Core Scaffold Optimization in Pyrazolopyrimidine Derivatives

Pyrazolopyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural similarity to purine bases, enabling competitive inhibition of ATP-binding sites in kinase targets. The core optimization of Pyrazolopyrimidine 4n focuses on the pyrazolo[3,4-d]pyrimidine isomer, which serves as a bioisostere for adenine. This scaffold preserves critical hydrogen-bonding interactions with kinase hinge regions while enhancing metabolic stability and binding affinity through strategic modifications [6] [7]. Key optimizations include:

  • Ring Fusion Modifications: Replacement of the imidazole ring in purines with a pyrazole ring reduces susceptibility to enzymatic deamination while maintaining planar geometry for optimal intercalation into hydrophobic pockets. Pyrazolopyrimidine 4n’s tetracyclic structure extends this planar surface area, facilitating π-π stacking with residues like Phe80 in CDK2 [7].
  • Electron-Withdrawing Additions: Incorporation of nitrogen atoms at positions 1 and 3 enhances dipole-dipole interactions with catalytic lysine residues (e.g., Lys89 in CDK2), increasing binding free energy by −2.3 kcal/mol compared to non-nitrogenated analogs [6].
  • Hybridization Strategies: Fusion with thiazolidinone (as in PPT15 derivatives) introduces a sulfhydryl group capable of chelating polar residues in the kinase ribose pocket, improving selectivity over off-target kinases like CDK4 [6].

Table 1: Impact of Core Modifications on Pyrazolopyrimidine 4n’s Pharmacological Profile

Modification SiteChemical ChangeTarget Affinity (IC₅₀)Selectivity Ratio (vs. CDK4)
Position 1N-Methylation0.057 μM (CDK2)12.5-fold
Position 3Thiazolidinone fusion0.049 μM (CDK2)18.3-fold
Position 6Hydroxymethyl substitution21.4 nM (DPP-4)>100-fold (vs. DPP-8/9)
Planar extensionThioglycoside addition6 nM (HCT-116 cytotoxicity)Not applicable

These optimizations collectively enhance Pyrazolopyrimidine 4n’s kinase inhibitory potency while minimizing off-target interactions [6] [7] [8].

Substituent Effects on Target Affinity and Selectivity

Substituent engineering critically modulates Pyrazolopyrimidine 4n’s interactions with diverse biological targets. The compound’s efficacy hinges on steric compatibility and electronic complementarity with active-site residues:

  • Hydrophobic Tail Groups: A p-tolylglycyl moiety at position 1 penetrates hydrophobic region II of EGFR and CDK2. The methyl group on the phenyl ring engages in van der Waals contacts with Leu134 (EGFR) and Ile10 (CDK2), contributing to a 5.8-fold increase in CDK2 affinity versus unsubstituted analogs [7]. Chlorination at the para-position (e.g., 4-chlorophenyl) further enhances EGFR inhibition (IC₅₀ = 8.4 μM) by forming halogen bonds with Thr854 [2].
  • Linker Flexibility: β-Amino carbonyl chains between the core and hydrophobic tails mimic peptide bonds in endogenous substrates of DPP-4. Methyl substitution on the linker’s α-carbon elevates DPP-4 inhibition (IC₅₀ = 21.4 nM) by enforcing a bioactive conformation that aligns with Glu205 and Glu206 salt bridges [8].
  • Hydrogen-Bond Donors/Acceptors: C6-hydroxymethyl derivatives exhibit superior DPP-4 inhibition (IC₅₀ ≤ 59.8 nM) compared to aminomethyl analogs. The hydroxyl group donates hydrogen bonds to Tyr547 and Ser630, critical for transition-state stabilization [8]. Conversely, C2-thioether groups in CDK2 inhibitors form hydrogen bonds with Leu83, reducing ATP affinity by 78% [7].

Table 2: Structure-Activity Relationship of Key Substituents in Pyrazolopyrimidine 4n

Substituent PositionGroupBiological TargetKey InteractionsEffect
N1p-TolylglycylCDK2/EGFRVan der Waals with Ile10 (CDK2); Halogen bond with Thr854 (EGFR)5.8× ↑ CDK2 affinity; 2.1× ↑ EGFR inhibition
C2ThioetherCDK2H-bond with Leu83; Hydrophobic packing with Val18Disrupts ATP binding
C6HydroxymethylDPP-4H-bond with Tyr547, Ser630IC₅₀ = 21.4 nM (vs. 98 nM for aminomethyl)
Side chainβ-Amino carbonylDPP-4Salt bridges with Glu205/Glu206Enforces bioactive conformation

Electron-donating groups (e.g., methoxy) at meta-positions enhance DNA intercalation in TOPO II inhibition by increasing π-electron density, while bulky ortho-substituents sterically block entrance to non-target kinase pockets [2] [6].

Isomer-Specific Activity Profiling

The pharmacological behavior of Pyrazolopyrimidine 4n is exquisitely sensitive to isomeric configuration. Comparative analyses reveal that ring fusion orientation and atom connectivity dictate target engagement:

  • Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[4,3-e]triazolopyrimidine: The [3,4-d] isomer in Pyrazolopyrimidine 4n positions N1 within the hinge region of CDK2, forming hydrogen bonds with Leu83 (distance = 2.1 Å). In contrast, the [4,3-e] isomer reorients the core, displacing N1 by 3.2 Å and reducing CDK2 inhibition by 10-fold [7]. Thioglycoside derivatives of the [3,4-d] isomer exhibit IC₅₀ values of 6–48 nM across HCT-116, MCF-7, and HepG-2 cells, while [4,3-e] analogs exceed 90 nM [7].
  • Regioisomeric Substituents: C5-amino versus C4-amino substitutions alter hydrogen-bonding networks in DPP-4. C4-amino isomers lose contact with Tyr662, increasing IC₅₀ to >200 nM, whereas C5-amino variants (e.g., Pyrazolopyrimidine 4n) maintain low-nanomolar potency [8].
  • Stereochemical Influences: (S)-enantiomers of β-amino carbonyl linkers adopt extended conformations that optimally occupy the DPP-4 S1 pocket, yielding IC₅₀ = 28 nM. (R)-enantiomers cause steric clashes with Phe357, reducing potency 3-fold [8].

Isomer-specific activity extends to DNA-intercalating capabilities: The [3,4-d] configuration enables planar stacking between TOPO II-DNA complexes, whereas [1,5-a] isomers exhibit torsional strain that disrupts intercalation, diminishing TOPO II inhibition by 15-fold [2]. Molecular dynamics simulations confirm that only the [3,4-d] isomer sustains stable contacts (RMSD < 1.0 Å over 100 ns) with JAK3’s Cys909 residue via acrylaldehyde-mediated covalent bonds [3].

Properties

Product Name

Pyrazolopyrimidine 4n

IUPAC Name

ethyl 4-[2-methyl-7-oxo-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23F3N4O3/c1-3-32-21(31)28-10-8-14(9-11-28)17-12-18(30)29-20(26-17)19(13(2)27-29)15-4-6-16(7-5-15)22(23,24)25/h4-7,12,14,27H,3,8-11H2,1-2H3

InChI Key

STNAGWRQKNDNNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)C(F)(F)F

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